4-(4-methylphenyl)butan-2-amine
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Overview
Description
4-(4-methylphenyl)butan-2-amine is a chemical compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . It is also known by its IUPAC name, 4-(4-methylphenyl)-2-butanamine . This compound belongs to the class of phenethylamines, which are known for their stimulant properties .
Mechanism of Action
Target of Action
It is classified as a stimulant drug of the phenethylamine class , which typically interact with the central nervous system.
Mode of Action
As a phenethylamine derivative, it may interact with various neurotransmitter systems in the brain, potentially influencing the release, reuptake, or receptor binding of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Biochemical Pathways
Phenethylamines typically affect monoaminergic pathways, influencing the function of dopamine, norepinephrine, and serotonin neurons .
Result of Action
As a phenethylamine derivative, it may have stimulant effects, potentially influencing mood, cognition, and physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)butan-2-amine can be achieved through several methods. One common approach involves the alkylation of 4-methylphenylacetonitrile with 2-bromobutane, followed by reduction of the resulting nitrile to the amine . The reaction conditions typically involve the use of a strong base such as sodium hydride (NaH) and a reducing agent like lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)butan-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
4-(4-methylphenyl)butan-2-amine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylisobutylamine:
Phenylisobutylamine: Another stimulant compound with similar structural features.
4-Methylamphetamine: A stimulant drug with a similar chemical structure.
Uniqueness
4-(4-methylphenyl)butan-2-amine is unique due to its specific substitution pattern on the phenyl ring and the butan-2-amine backbone .
Properties
IUPAC Name |
4-(4-methylphenyl)butan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7,10H,5,8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXFPJGJBFBIRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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